

# Application Notes and Protocols: Flame Retardancy Mechanism of Halogenated Compounds in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

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These application notes provide a detailed overview of the flame retardancy mechanism of halogenated compounds in polymers, including their synergistic effects with antimony compounds. This document outlines the key chemical and physical processes involved in both the gas and condensed phases of a fire, presents quantitative data for common flame retardant systems, and offers detailed protocols for standard flammability tests.

# Introduction to Halogenated Flame Retardants

Halogenated flame retardants (HFRs) are a class of organic compounds containing chlorine or bromine that are added to polymeric materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1][2] They are highly effective at low concentrations and are compatible with a wide range of polymers.[1][2] The effectiveness of halogens as flame retardants follows the order: I > Br > Cl > F.[1] However, due to the low thermal stability of iodine compounds and the high bond strength of fluorine compounds, brominated and chlorinated flame retardants are the most commonly used in industrial applications.[1]

HFRs can be categorized as either additive or reactive. Additive HFRs are physically mixed with the polymer, while reactive HFRs are chemically incorporated into the polymer backbone.

[3] Reactive flame retardants, such as Tetrabromobisphenol A (TBBPA) used in epoxy resins for circuit boards, are less likely to leach out over time.

[4][5]



## **Mechanism of Flame Retardancy**

Halogenated flame retardants primarily operate in the gas phase by interrupting the combustion cycle, though they can also have effects in the condensed phase.[6][7]

#### **Gas Phase Inhibition**

The combustion of polymers is a free-radical chain reaction that occurs in the gas phase.[8] During a fire, the polymer degrades and releases flammable gases.[6] Halogenated flame retardants decompose at elevated temperatures and release halogen radicals (X•) and hydrogen halides (HX).[1][2] These species interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the flame, replacing them with less reactive halogen radicals.[6][8] This "free radical trapping" or "flame poisoning" effect slows down or extinguishes the combustion process.[6][8]

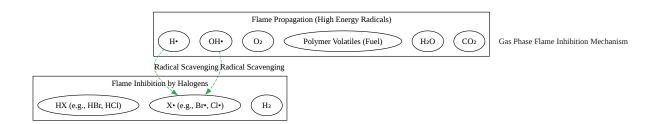
The key reactions in the gas phase inhibition cycle are:

- Initiation: R-X → R• + X•
- Propagation Inhibition:

$$\circ$$
 HX + H•  $\rightarrow$  H<sub>2</sub> + X•

$$\circ \ \ HX + OH^{\bullet} \rightarrow H_2O + X^{\bullet}$$





#### **Condensed Phase Action**

In the condensed (solid) phase, halogenated flame retardants can promote the formation of a protective char layer on the polymer's surface.[6][8] This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable gases.[6][8]

# **Synergistic Effects with Antimony Compounds**

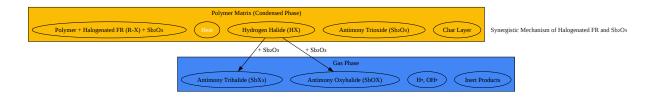
Antimony trioxide (Sb<sub>2</sub>O<sub>3</sub>) itself is not a flame retardant, but it exhibits a strong synergistic effect when combined with halogenated compounds.[9][10] This combination is one of the most effective and widely used flame retardant systems for plastics.[9]

The synergistic mechanism involves both the gas and condensed phases:

- Gas Phase: In the presence of heat, the halogenated compound releases hydrogen halide (HX). The antimony trioxide reacts with HX to form volatile antimony halides (SbX₃) and antimony oxyhalides (SbOX).[6][9] These antimony compounds are highly effective at trapping radicals in the flame, significantly enhancing the inhibitory effect of the halogen alone.[6][9]
  - $\circ$  Sb<sub>2</sub>O<sub>3</sub> + 6HX  $\rightarrow$  2SbX<sub>3</sub> + 3H<sub>2</sub>O



- $\circ$  Sb<sub>2</sub>O<sub>3</sub> + 2HX  $\rightarrow$  2SbOX + H<sub>2</sub>O
- Condensed Phase: Antimony trioxide can also promote charring in the solid phase, further contributing to flame retardancy.[8][9]



# **Quantitative Data on Flame Retardancy**

The performance of flame retardant systems is evaluated using various standard tests. The following tables summarize typical data for different polymers with halogenated flame retardants.

Table 1: UL94 and Limiting Oxygen Index (LOI) Data



Polymer	Flame Retardant System	Loading (wt%)	UL94 Rating	LOI (%)
Polypropylene (PP)	Decabromodiphe nyl Ether (DBDPE) / Sb <sub>2</sub> O <sub>3</sub>	30	V-0	35.0
Acrylonitrile Butadiene Styrene (ABS)	Tetrabromobisph enol A (TBBPA) / Sb <sub>2</sub> O <sub>3</sub>	>10 (Bromine)	V-0	31.2
High-Impact Polystyrene (HIPS)	Decabromodiphe nyl Ether / Sb <sub>2</sub> O <sub>3</sub>	-	V-0	-
Polyethylene (PE)	Halogen- containing bisphenylethene s (BPH)	10	V-2	-
Polyamide 6 (PA6)	Halogen-free FR (reference)	15	V-0	28.5

Data compiled from multiple sources.[1][9][11][12]

Table 2: Cone Calorimeter Data (Heat Flux: 50 kW/m²)



Polymer System	Time to Ignition (s)	Peak Heat Release Rate (pHRR) (kW/m²)	Total Heat Release (THR) (MJ/m²)
Polypropylene (PP) - Neat	40	>1000	-
PP + DBDPE/Sb <sub>2</sub> O <sub>3</sub>	-	Reduced by 81.2%	Reduced by 34.1%
Polyamide 6 (PA6) - Neat	50	950	85
PA6 + 15% Halogen- free FR	40	450	75

Data compiled from multiple sources.[1][8][11]

# **Experimental Protocols Sample Preparation**

For additive flame retardants, samples are typically prepared by melt blending the polymer, flame retardant, and any synergists in a twin-screw extruder. The extruded strands are then pelletized and injection molded into specimens of the required dimensions for each test. Reactive flame retardants are incorporated during the polymerization process.

#### **UL94 Vertical Burn Test**

This test evaluates the self-extinguishing properties of a material after exposure to a flame.

Specimen:  $125 \pm 5$  mm long,  $13 \pm 0.5$  mm wide, and thickness not exceeding 13 mm.[13] Apparatus: UL94 test chamber, Bunsen burner, specimen clamp, timer, and a layer of dry absorbent cotton.[14]

#### Procedure:

- Condition the specimens for at least 48 hours at 23 ± 2 °C and 50 ± 5% relative humidity.[13]
- Mount the specimen vertically in the clamp.[14]

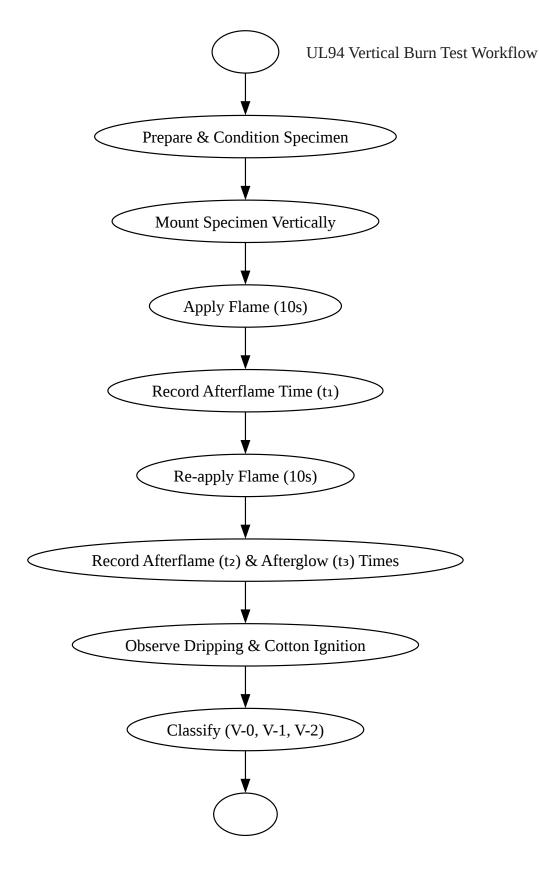


- Place a layer of dry cotton 300 mm below the specimen.[15]
- Apply a 20 mm blue flame to the bottom center of the specimen for 10 seconds.[14]
- Remove the flame and record the afterflame time (t1).
- Immediately after the flaming ceases, reapply the flame for another 10 seconds.[14]
- Remove the flame and record the second afterflame time ( $t_2$ ) and the afterglow time ( $t_3$ ).
- Observe if any dripping particles ignite the cotton below.
- Repeat for a total of five specimens.

#### Classification Criteria:

Criteria	V-0	V-1	V-2
Afterflame time for each specimen (t1 or t2)	≤ 10 s	≤ 30 s	≤ 30 s
Total afterflame time for 5 specimens (t1 + t2)	≤ 50 s	≤ 250 s	≤ 250 s
Afterflame + Afterglow time for each specimen (t <sub>2</sub> + t <sub>3</sub> )	≤ 30 s	≤ 60 s	≤ 60 s
Cotton ignition by flaming drips	No	No	Yes







#### Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to support candle-like combustion of a material.[16][17] A higher LOI value indicates better flame retardancy.[16]

Specimen: Typically 80-150 mm long, 10 mm wide, and 4 mm thick for molded samples.[18] Apparatus: LOI apparatus consisting of a vertical glass column, gas flow meters for oxygen and nitrogen, and an igniter.[16]

#### Procedure:

- Place the specimen vertically in the glass column.[18]
- Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate.
- Ignite the top of the specimen with the igniter.
- Observe the burning behavior. The test is considered a "pass" if the flame self-extinguishes before a certain time or burn length is reached.
- Adjust the oxygen concentration and repeat the test with new specimens until the minimum concentration required to sustain combustion is determined.[16][18]
- The LOI is calculated as: LOI (%) = [O<sub>2</sub>] / ([O<sub>2</sub>] + [N<sub>2</sub>]) \* 100

### **Cone Calorimetry (ASTM E1354)**

The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion properties of materials under controlled heat flux conditions.[3][12]

Specimen: 100 x 100 mm, with a maximum thickness of 50 mm.[3] Apparatus: Cone calorimeter, including a conical radiant heater, a load cell to measure mass loss, an ignition system, and an exhaust gas analysis system.[19]

#### Procedure:

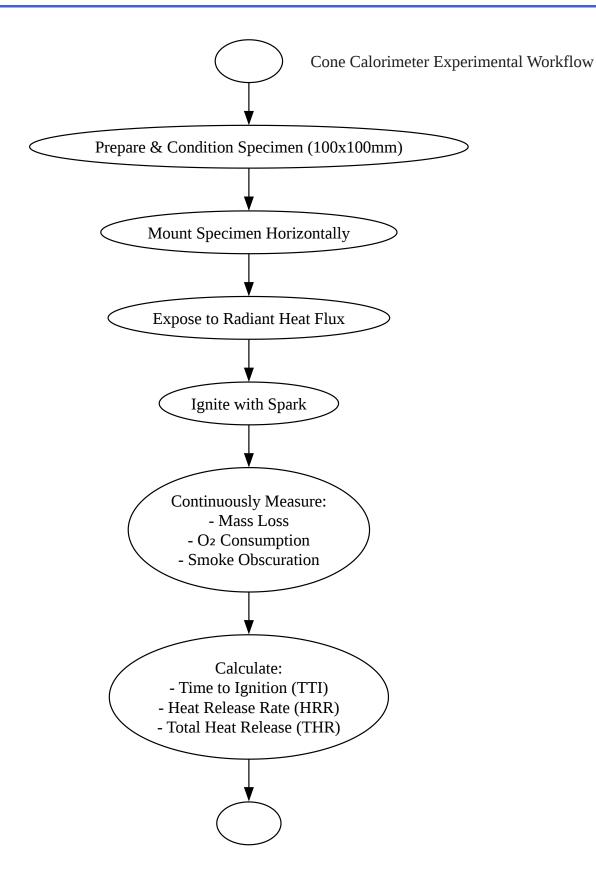
#### Methodological & Application





- Condition the specimens to a constant weight at 23 °C and 50% relative humidity.[3]
- Wrap the back and sides of the specimen in aluminum foil.[3]
- Place the specimen in the holder and position it horizontally under the conical heater, which is set to a specific heat flux (e.g., 35 or 50 kW/m²).
- A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
- The test continues until flaming ceases or for a predetermined duration.
- Throughout the test, the following parameters are continuously measured:
  - Time to ignition (TTI)[12]
  - Mass loss rate (MLR)[12]
  - Heat release rate (HRR), calculated from oxygen consumption[3][20]
  - Total heat released (THR)[12]
  - Smoke production rate[12]







#### Conclusion

Halogenated flame retardants, particularly when used in synergy with antimony compounds, provide a highly effective means of improving the fire safety of polymeric materials. Their primary mechanism of action is the interruption of the combustion chain reaction in the gas phase, supplemented by the formation of a protective char layer in the condensed phase. The standardized testing protocols outlined in this document are essential for quantifying the performance of these flame retardant systems and ensuring compliance with safety standards.

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